(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
CAS No.: 865197-48-4
Cat. No.: VC7314628
Molecular Formula: C20H18N2O6S
Molecular Weight: 414.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865197-48-4 |
|---|---|
| Molecular Formula | C20H18N2O6S |
| Molecular Weight | 414.43 |
| IUPAC Name | methyl 2-(4-methoxybenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C20H18N2O6S/c1-26-14-7-4-12(5-8-14)18(24)21-20-22(11-17(23)27-2)15-9-6-13(19(25)28-3)10-16(15)29-20/h4-10H,11H2,1-3H3 |
| Standard InChI Key | YESUMJSEVOFDTR-MRCUWXFGSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC |
Introduction
The compound (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that incorporates several functional groups, including a benzothiazole ring, an imine group, and a methoxybenzoyl moiety. This compound is likely of interest due to its potential biological activities, given the presence of these pharmacophoric elements.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the imine and methoxybenzoyl groups. A general approach might involve:
-
Step 1: Formation of the benzothiazole core.
-
Step 2: Introduction of the imine group through condensation reactions.
-
Step 3: Attachment of the methoxybenzoyl moiety via acylation or similar reactions.
Research Findings and Data
| Compound Type | Biological Activity | Synthetic Method |
|---|---|---|
| Benzothiazole Derivatives | Antibacterial, Antifungal | Condensation Reactions |
| (Thio)ureabenzothiazoles | Antiprotozoal, Inhibition of Aβ-ABAD Interaction | Reaction with Iso(thio)cyanates |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume